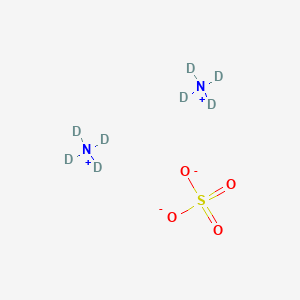
3-O-Methyl-d-glucose
Overview
Description
3-O-Methyl-d-glucose is an organic compound that belongs to the class of glucose derivatives. It is a non-metabolizable glucose analogue, meaning it is not phosphorylated by hexokinase and thus does not undergo glycolysis . This compound is often used as a marker to assess glucose transport by evaluating its uptake within various cells and organ systems .
Preparation Methods
3-O-Methyl-d-glucose can be synthesized through chemical or enzymatic methods. The chemical synthesis typically involves the methylation of glucose. One common method is the reaction of glucose with methyl iodide in the presence of a base such as sodium hydroxide or silver oxide . Another method involves the use of dimethyl sulfate in a basic solution . Industrial production methods may vary, but they generally follow similar principles of methylation reactions.
Chemical Reactions Analysis
3-O-Methyl-d-glucose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-O-Methyl-d-glucose has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in studies of glucose transport and metabolism.
Biology: It serves as a marker to evaluate glucose uptake in various cells and tissues.
Mechanism of Action
The primary mechanism of action of 3-O-Methyl-d-glucose involves its role as a glucose analogue. It competes with glucose for transport into cells but is not metabolized further. This property makes it useful for studying glucose transport mechanisms and evaluating the effects of glucose uptake inhibitors . It can inhibit glucose-induced insulin release by delaying the equilibration of glucose concentration across the plasma membrane of pancreatic islet B-cells .
Comparison with Similar Compounds
3-O-Methyl-d-glucose is unique among glucose analogues due to its non-metabolizable nature. Similar compounds include:
2-Deoxy-d-glucose: Another glucose analogue that is phosphorylated but not further metabolized, often used in cancer research.
6-Deoxy-d-glucose: A glucose derivative lacking a hydroxyl group at the sixth position, used in metabolic studies.
Methyl-α-d-glucoside: A methylated glucose derivative used in various biochemical assays.
These compounds share similarities in their structure and function but differ in their specific applications and metabolic pathways.
Properties
IUPAC Name |
2,4,5,6-tetrahydroxy-3-methoxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTFNDVZYPHUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C=O)O)C(C(CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-72-5 | |
| Record name | D-Glucose, 3-O-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)
![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)



